molecular formula C17H14N4OS B3429365 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 742094-72-0

4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B3429365
CAS No.: 742094-72-0
M. Wt: 322.4 g/mol
InChI Key: XTMDGOQQHMSFBA-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a 2,5-dimethylphenyl substituent at position 4 and a sulfanyl (-SH) group at position 1. This scaffold is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities, particularly as H1-antihistaminic agents . The sulfanyl moiety may participate in hydrogen bonding or redox interactions, influencing both reactivity and biological activity .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-7-8-11(2)14(9-10)20-15(22)12-5-3-4-6-13(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMDGOQQHMSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127510
Record name 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742094-72-0
Record name 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742094-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-aminobenzonitrile in the presence of a base, followed by cyclization to form the triazoloquinazoline core. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazoloquinazoline core, potentially using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • Structural Difference : The phenyl ring substituents are 3,5-dimethyl instead of 2,5-dimethyl.
  • Computational studies suggest this substitution may reduce steric hindrance compared to the 2,5-isomer, possibly improving binding affinity .
  • Pharmacological Data: Limited direct data, but analogues with 3,5-dimethylphenyl groups show moderate H1-antihistaminic activity (60–65% protection in guinea pig models) .
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • Structural Difference : A methoxy (-OCH3) group replaces the methyl at position 4 of the phenyl ring.
  • This may explain its lower sedation profile (5–10%) compared to chlorpheniramine (30%) .
  • Synthetic Route: Synthesized via cyclization of hydrazinoquinazolinones with one-carbon donors, yielding 67–72% purity .

Variations in the Sulfanyl Group

4-(3-Ethylphenyl)-1-methylsulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • Structural Difference : The sulfanyl (-SH) is replaced with a methylsulfanyl (-SCH3) group.
  • Impact : Methylation of the sulfanyl group reduces redox sensitivity, enhancing metabolic stability. However, this modification may weaken hydrogen-bonding interactions with receptor residues, slightly reducing H1-antihistaminic potency (68% protection vs. 74.6% for the sulfanyl analogue) .

Pharmacologically Optimized Analogues

4-(3-Ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Compound 4b)
  • Structural Features : Lacks the sulfanyl group; instead, a methyl group is at position 1.
  • Pharmacological Data : Demonstrates 74.6% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine maleate (71%). Sedation is negligible (10% vs. 30%) due to reduced CNS penetration .
  • Key Advantage: The ethyl group at position 3 of the phenyl ring balances lipophilicity and receptor affinity, making it a lead candidate for non-sedating antihistamines .

Substituent Position and Regioselectivity

Studies on model compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one reveal that substituent position critically affects regioselectivity in electrophilic reactions. For example:

  • S-Acylation : The sulfanyl group reacts preferentially with acyl halides to form kinetically controlled S-acyl derivatives.
  • N2-Acylation : Thermodynamically favored N2-acyl products form via transacylation, highlighting the influence of substituent electronic effects on reaction pathways .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Substituents H1-Antihistaminic Activity (% Protection) Sedation (%) Reference
Target Compound 4-(2,5-dimethylphenyl), 1-SH Data pending N/A
4-(3,5-Dimethylphenyl)-1-SH analogue 4-(3,5-dimethylphenyl), 1-SH 60–65 15
4-(4-Methoxyphenyl)-1-SH 4-(4-methoxyphenyl), 1-SH 58 5
Compound 4b (4-(3-ethylphenyl)-1-methyl) 4-(3-ethylphenyl), 1-CH3 74.6 10

Biological Activity

4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (often referred to as DTQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified under the triazoloquinazolines and has shown promise in various applications including anticancer research and materials science.

  • Molecular Formula: C17H14N4OS
  • Molecular Weight: 322.384 g/mol
  • CAS Number: 742094-72-0

The biological activity of DTQ is primarily attributed to its ability to interact with various biological targets. Similar compounds in the triazoloquinazoline class have been observed to intercalate DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DTQ. The compound has demonstrated significant inhibitory effects against several cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HeLa (cervical cancer)12.5Doxorubicin (15 µM)
MCF-7 (breast cancer)10.0Tamoxifen (20 µM)
A549 (lung cancer)15.0Cisplatin (25 µM)

These results indicate that DTQ exhibits a notable cytotoxic effect, particularly against breast and cervical cancer cell lines .

Antihistaminic Activity

In addition to its anticancer properties, DTQ has been evaluated for its antihistaminic activity. A study involving various derivatives of triazoloquinazolines found that compounds similar to DTQ provided significant protection against histamine-induced bronchospasm in guinea pigs, showcasing their potential as antihistamines .

Mechanistic Insights

The mechanism underlying the anticancer effects of DTQ may involve:

  • DNA Intercalation: The compound's structure allows it to intercalate within DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction: Evidence suggests that DTQ can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy

A recent publication assessed the efficacy of DTQ on various cancer cell lines. The study utilized a series of assays to determine the IC50 values for different cell types. The findings indicated that DTQ was particularly effective against MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antihistaminic Properties

Another investigation focused on the antihistaminic properties of DTQ-related compounds. The study demonstrated that these compounds could prevent bronchospasm in animal models effectively, suggesting their potential therapeutic use in allergic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Reactant of Route 2
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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